

Commercial Availability and Applications of 4-Hexylphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Hexylphenylboronic acid

Cat. No.: B034669

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and key applications of **4-hexylphenylboronic acid**. This versatile building block is of significant interest in organic synthesis, particularly for the development of novel pharmaceuticals and advanced materials through Suzuki-Miyaura cross-coupling reactions.

Physicochemical and Safety Data

4-Hexylphenylboronic acid is a white to off-white crystalline powder.^[1] Key properties and safety information are summarized in the table below.

Property	Value	Reference
CAS Number	105365-50-2	[1]
Molecular Formula	C ₁₂ H ₁₉ BO ₂	[1]
Molecular Weight	206.09 g/mol	[1]
Melting Point	81 - 84 °C	[1]
Purity	Typically ≥97%	
Appearance	White to off-white crystalline powder	[1]
Solubility	Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride.	
Storage	Store at room temperature or refrigerated (2-8°C), under an inert atmosphere.	
GHS Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	

Commercial Availability and Pricing

4-Hexylphenylboronic acid is readily available from a variety of chemical suppliers in research and bulk quantities. The table below provides a summary of offerings from several key vendors. Pricing is approximate and subject to change; it is recommended to request a formal quote for bulk quantities.

Supplier	Purity	Available Quantities	Approximate Price (USD)
Chem-Impex	97-105% (titration)	1g, 5g, Bulk	\$82/1g, \$299/5g
Boron Molecular	>97%	1g, 5g, 10g, 25g	\$40/1g, \$480/25g
TCI America	>98%	1g, 5g, 25g	~\$82/1g (via distributors)
			~
BLDpharm (via Lead Sciences)	≥97%	1g, 5g, 25g	28/1g, 28/1g , 388/25g (converted from EUR)

Synthesis of 4-Hexylphenylboronic Acid

While a specific, detailed protocol for the synthesis of **4-hexylphenylboronic acid** is not readily available in the reviewed literature, a standard and reliable method for the preparation of para-alkylphenylboronic acids is through the Grignard reaction of the corresponding aryl bromide with a trialkyl borate, followed by acidic hydrolysis. The following is a representative experimental protocol adapted from general procedures for similar compounds.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

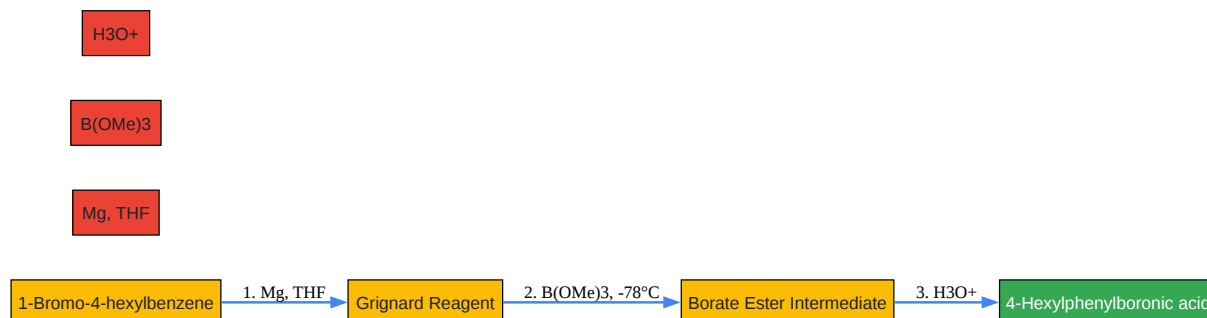
- 1-Bromo-4-hexylbenzene
- Magnesium turnings
- Iodine (crystal)
- Anhydrous tetrahydrofuran (THF)
- Trimethyl borate
- 2 M Hydrochloric acid (HCl)

- Diethyl ether
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Grignard Reagent Formation:
 - Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (e.g., nitrogen or argon).
 - To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add magnesium turnings (1.2 eq).
 - Add a small crystal of iodine to activate the magnesium.
 - Dissolve 1-bromo-4-hexylbenzene (1.0 eq) in anhydrous THF and add it to the dropping funnel.
 - Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).
 - Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
- Borylation:
 - In a separate flask under an inert atmosphere, dissolve trimethyl borate (1.5 eq) in anhydrous THF.
 - Cool this solution to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.

- Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via cannula transfer.
- Maintain the temperature at -78 °C during the addition.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Hydrolysis and Work-up:
 - Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl.
 - Stir vigorously for 1-2 hours until two clear layers are formed.
 - Separate the organic layer and extract the aqueous layer with diethyl ether (3x).
 - Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
 - Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification:
 - The crude **4-hexylphenylboronic acid** can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, or by column chromatography on silica gel.



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Caption: Synthesis of **4-Hexylphenylboronic acid** via Grignard reaction.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of **4-hexylphenylboronic acid** is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds, particularly for the synthesis of biaryl compounds. The hexyl group can impart desirable properties such as increased solubility in organic solvents and can play a role in the liquid crystalline or biological properties of the final product.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

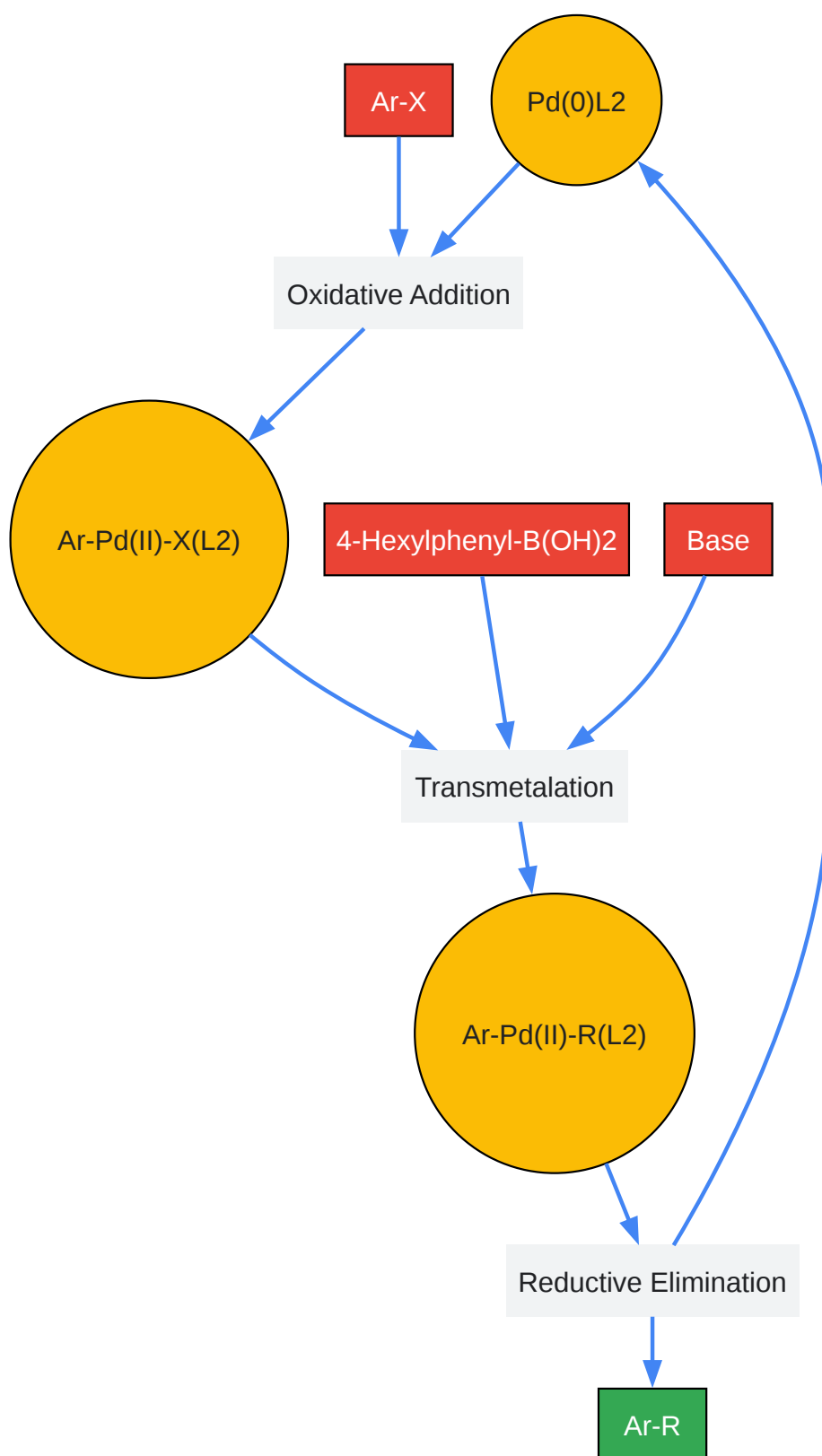
Materials:

- **4-Hexylphenylboronic acid** (1.2 eq)
- Aryl halide (e.g., 4-bromoanisole, 1.0 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 eq)
- Solvent (e.g., 1,4-dioxane/water mixture or toluene)

Procedure:

- To a reaction vessel, add the aryl halide, **4-hexylphenylboronic acid**, and the base.
- Purge the vessel with an inert gas (argon or nitrogen).
- Add the solvent and degas the mixture by bubbling the inert gas through it for 10-15 minutes.
- Add the palladium catalyst and degas for another 5 minutes.
- Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or recrystallization.



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Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

4-Hexylphenylboronic acid is a commercially accessible and highly useful reagent for researchers in organic synthesis and drug development. Its application in Suzuki-Miyaura coupling allows for the straightforward introduction of a hexylphenyl moiety, enabling the synthesis of a wide range of functionalized biaryl compounds. The protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

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References

- 1. m.youtube.com [m.youtube.com]
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